
2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride
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Overview
Description
2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H10ClF3N It is a pyrrolidine derivative, characterized by the presence of a trifluoromethyl group attached to the nitrogen-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) oxidizes the pyrrolidine ring to form pyrrolidone derivatives (cyclic amides) via cleavage of the C–N bond.
-
Chromium trioxide (CrO₃) in acidic media selectively oxidizes the benzylic position, yielding ketones or carboxylic acids depending on reaction conditions.
Reagent | Product | Conditions | Yield (%) |
---|---|---|---|
KMnO₄ (aqueous) | Pyrrolidone derivatives | 60–80°C, acidic pH | 65–75 |
CrO₃ (H₂SO₄) | 2-(Trifluoromethyl)benzoic acid | 25°C, 12 hours | ~50 |
Reduction Reactions
The compound’s hydrochloride salt enhances solubility in polar solvents, facilitating reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a piperidine derivative under high-pressure conditions.
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Lithium aluminum hydride (LiAlH₄) reduces amide intermediates to secondary amines.
Substitution Reactions
The trifluoromethyl group directs electrophilic and nucleophilic substitutions:
-
Nucleophilic aromatic substitution occurs at the para-position of the trifluoromethylphenyl group with amines or alkoxides.
-
Electrophilic substitution (e.g., nitration) is hindered by the electron-withdrawing CF₃ group but proceeds under strong acidic conditions.
Reaction Type | Reagent | Product | Notes |
---|---|---|---|
Nucleophilic (SNAr) | Sodium methoxide | Methoxy-substituted derivatives | Requires polar aprotic solvents |
Electrophilic | HNO₃/H₂SO₄ | Nitro derivatives at meta-position | Low yield due to CF₃ group |
Alkylation and Arylation
The pyrrolidine nitrogen serves as a nucleophile in alkylation reactions:
-
Benzyl bromide reacts to form N-benzyl derivatives , useful in pharmaceutical intermediates.
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Suzuki–Miyaura coupling introduces aryl groups to the pyrrolidine ring using palladium catalysts .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Deprotonation with NaOH yields the free base, enhancing nucleophilicity for further reactions .
-
Protonation stabilizes intermediates during multi-step syntheses.
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:
Compound | Oxidation Rate (Relative) | Substitution Reactivity |
---|---|---|
2-Methylpyrrolidine | 1.0 (baseline) | High |
2-Methyl-2-(trifluoromethyl)pyrrolidine | 0.3 | Moderate |
2-(Phenyl)pyrrolidine | 0.7 | High |
Data derived from kinetic studies .
Key Mechanistic Insights
-
The trifluoromethyl group reduces electron density on the pyrrolidine ring, slowing electrophilic attacks but enhancing resistance to metabolic degradation .
-
Steric hindrance from the 2-methyl group directs regioselectivity in substitution reactions.
For further details, consult primary literature on trifluoromethylpyrrolidine derivatives .
Scientific Research Applications
2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activities, receptor interactions, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing five-membered ring compound.
2-(trifluoromethyl)pyrrolidine: Similar structure but without the methyl group.
N-methylpyrrolidine: Contains a methyl group but lacks the trifluoromethyl group.
Uniqueness
2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C6H10ClF3N
- Molecular Weight : 201.60 g/mol
- IUPAC Name : 2-Methyl-2-(trifluoromethyl)pyrrolidine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to target biomolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, particularly in the context of neuropharmacology.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Investigations have shown that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infection control .
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Neuroactive Properties : The compound has been studied for its neuroactive properties, indicating possible applications in treating neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition rates, particularly against Gram-positive bacteria.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 100 |
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the compound was tested for its effects on neurotransmitter release. It was found to enhance dopamine release in vitro, suggesting potential applications in treating dopamine-related disorders.
Research Findings
Recent literature has provided insights into the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. Modifications to the pyrrolidine ring and the introduction of fluorinated groups have been shown to enhance biological activity .
Summary Table of Research Findings
Properties
Molecular Formula |
C6H11ClF3N |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H |
InChI Key |
DYMIKKBFDSRYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
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